2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1-benzothiophene-3-ol
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Overview
Description
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL is an organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, analytical chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone precursor. The reaction is usually carried out in an ethanol solution with the addition of a catalytic amount of hydrochloric acid. The mixture is refluxed for a specific period, typically around 1.5 hours, to ensure the complete formation of the hydrazone product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted hydrazones with various functional groups attached to the hydrazone moiety.
Scientific Research Applications
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone moiety can undergo tautomerization, leading to different isomeric forms that can interact with biological targets differently .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1H-PYRROL-3-YL}ETHAN-1-ONE: Similar structure with a pyrrole ring instead of a benzothiophene ring.
1-(2,4-DINITROPHENYL)-2-((Z)-2-((E)-4-FLUOROBENZYLIDENE)-3,4-DIHYDRONAPHTHALEN-1(2H)-YLIDENE)HYDRAZINE: Contains a dihydronaphthalene ring and a fluorobenzylidene group.
Uniqueness
The uniqueness of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL lies in its benzothiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10N4O5S |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10N4O5S/c20-15-10-3-1-2-4-13(10)25-14(15)8-16-17-11-6-5-9(18(21)22)7-12(11)19(23)24/h1-8,17,20H/b16-8+ |
InChI Key |
SILUEXULBQRHTF-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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